

# KH7 as a Pharmacological Tool in Neuroscience Research: Application Notes and Protocols

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## Compound of Interest

Compound Name: KH7

Cat. No.: B608334

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## Introduction

**KH7** is a potent and selective cell-permeable inhibitor of soluble adenylyl cyclase (sAC). Unlike transmembrane adenylyl cyclases (tmACs), which are regulated by G proteins, sAC is a cytosolic enzyme activated by bicarbonate ( $\text{HCO}_3^-$ ) and calcium ( $\text{Ca}^{2+}$ ). This unique regulatory mechanism positions sAC as a critical intracellular sensor of metabolic state and a key player in various physiological processes, including neuronal function. In neuroscience research, **KH7** serves as an invaluable pharmacological tool to dissect the specific roles of sAC-mediated cyclic AMP (cAMP) signaling in neuronal activity, mitochondrial function, and pathophysiology.

These application notes provide a comprehensive overview of **KH7**'s properties and detailed protocols for its use in key neuroscience research applications.

## Data Presentation

Table 1: Properties of **KH7**

Property	Value	Reference
Molecular Weight	419.3 g/mol	[1]
Molecular Formula	C <sub>17</sub> H <sub>15</sub> BrN <sub>4</sub> O <sub>2</sub> S	[1]
CAS Number	330676-02-3	[1]
Purity	≥98%	
Solubility	Soluble to 100 mM in DMSO	
Storage	Store at +4°C	

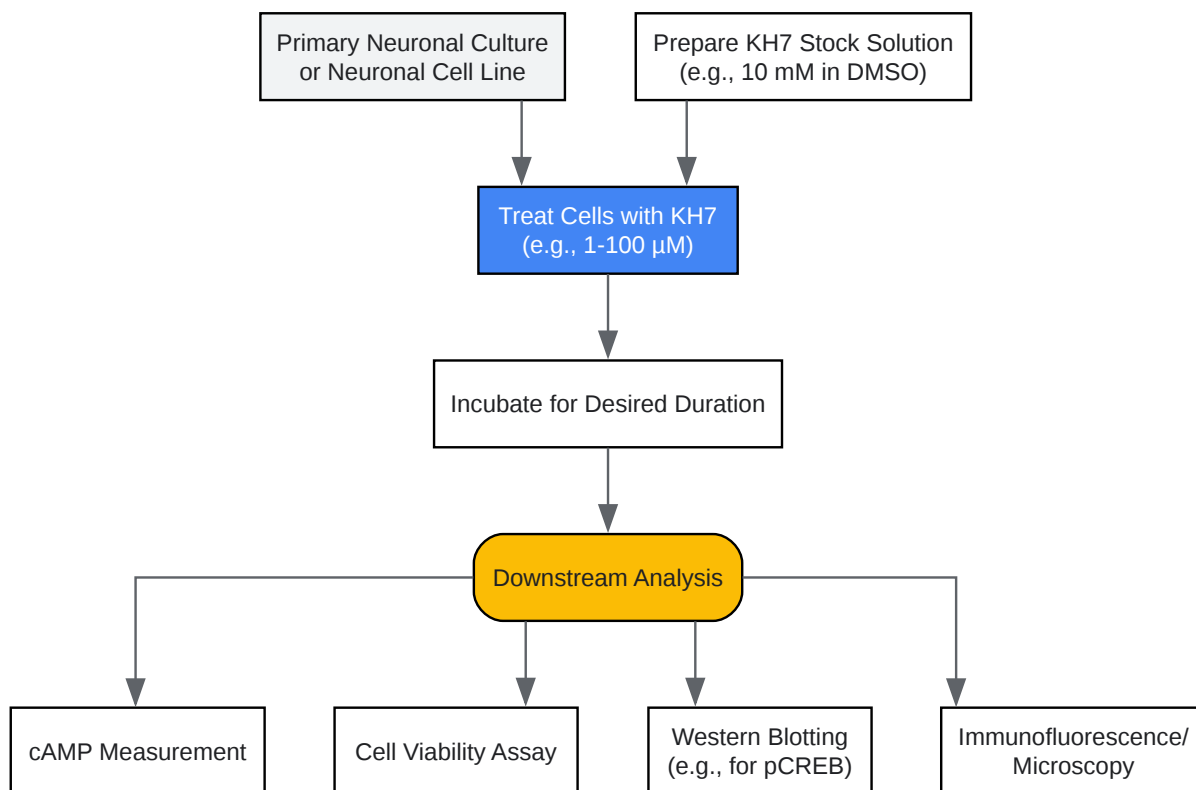
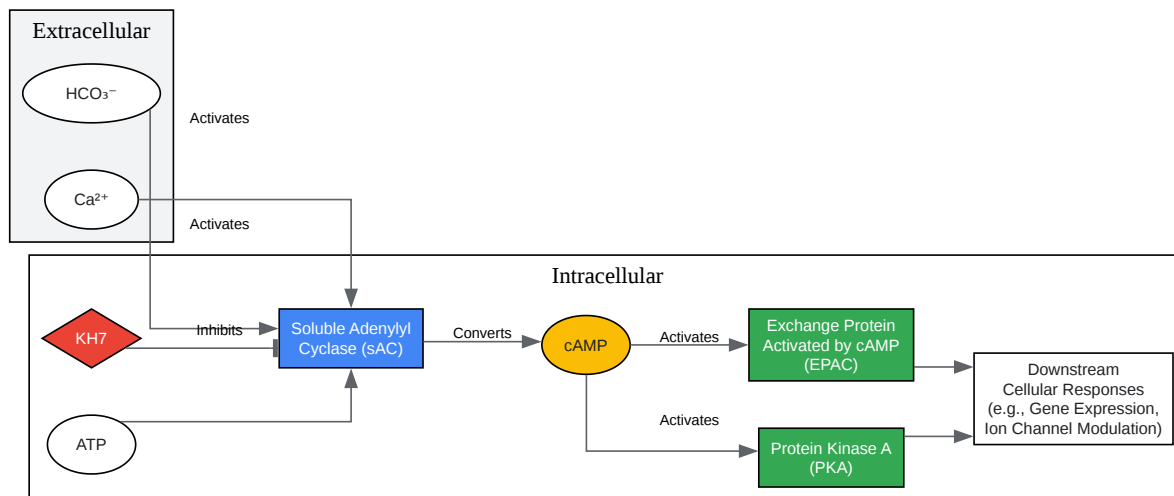
Table 2: In Vitro and In Vivo Efficacy of **KH7**

Parameter	Value	System	Reference
IC <sub>50</sub> (sAC)	3 - 10 µM	In vivo	
Selectivity	Inert towards tmACs up to 300 µM	In vitro and whole cells	
Effective Concentration (Anti- apoptotic effect)	1 - 100 µM		

## Signaling Pathways and Experimental Workflows

### Soluble Adenylyl Cyclase (sAC) Signaling Pathway

The following diagram illustrates the central role of soluble adenylyl cyclase (sAC) in intracellular signaling, a pathway that can be effectively probed using the inhibitor **KH7**.



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## References

- 1. Assessing potency and binding kinetics of soluble adenylyl cyclase (sAC) inhibitors to maximize therapeutic potential - PMC [pmc.ncbi.nlm.nih.gov]
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